molecular formula C20H26ClN3O7S B1204748 Chlorothen citrate CAS No. 148-64-1

Chlorothen citrate

Cat. No.: B1204748
CAS No.: 148-64-1
M. Wt: 488.0 g/mol
InChI Key: LLQVTRFPENCFFC-UHFFFAOYSA-N
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Description

Chlorothen citrate, also known by its trade name Tagathen, is an antihistamine and a first-generation H1 receptor antagonist. It has been used for the treatment of asthma, bronchitis, and bronchoconstriction . This compound is a white, crystalline powder with a melting range of 112-116°C .

Preparation Methods

Chlorothen citrate is synthesized by the condensation of 5-chloro-2-thienylchloride and N,N-dimethyl-N-(2-pyridinyl)ethylenediamine in the presence of sodium . The reaction conditions typically involve the use of solvents and controlled temperatures to ensure the proper formation of the compound. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.

Chemical Reactions Analysis

Chlorothen citrate undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may result in the formation of amines or alcohols.

Scientific Research Applications

Chlorothen citrate has a wide range of scientific research applications, including:

Mechanism of Action

Chlorothen citrate exerts its effects by binding to H1 receptors, which are involved in the allergic response. By blocking these receptors, it prevents the action of histamine, a compound that causes symptoms such as itching, swelling, and bronchoconstriction . This mechanism of action makes it effective in treating conditions like asthma and bronchitis.

Comparison with Similar Compounds

Chlorothen citrate can be compared with other similar compounds, such as:

    Diphenhydramine: Another first-generation H1 receptor antagonist used as an antihistamine.

    Chlorpheniramine: A similar compound with antihistamine properties.

    Promethazine: Another antihistamine with similar uses but different chemical structure.

This compound is unique in its specific chemical structure and its effectiveness in treating bronchoconstriction and asthma .

Properties

IUPAC Name

N'-[(5-chlorothiophen-2-yl)methyl]-N,N-dimethyl-N'-pyridin-2-ylethane-1,2-diamine;2-hydroxypropane-1,2,3-tricarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18ClN3S.C6H8O7/c1-17(2)9-10-18(14-5-3-4-8-16-14)11-12-6-7-13(15)19-12;7-3(8)1-6(13,5(11)12)2-4(9)10/h3-8H,9-11H2,1-2H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLQVTRFPENCFFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN(CC1=CC=C(S1)Cl)C2=CC=CC=N2.C(C(=O)O)C(CC(=O)O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26ClN3O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

148-65-2 (Parent), 77-92-9 (Parent)
Record name Chlorothen citrate [NF]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000148641
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DSSTOX Substance ID

DTXSID6059734
Record name 1,2-Ethanediamine, N-[(5-chloro-2-thienyl)methyl]-N',N'-dimethyl-N-2-pyridinyl-, 2-hydroxy-1,2,3-propanetricarboxylate (1:1)
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

488.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

148-64-1
Record name 1,2-Ethanediamine, N1-[(5-chloro-2-thienyl)methyl]-N2,N2-dimethyl-N1-2-pyridinyl-, 2-hydroxy-1,2,3-propanetricarboxylate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=148-64-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Chlorothen citrate [NF]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000148641
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2-Ethanediamine, N1-[(5-chloro-2-thienyl)methyl]-N2,N2-dimethyl-N1-2-pyridinyl-, 2-hydroxy-1,2,3-propanetricarboxylate (1:1)
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1,2-Ethanediamine, N-[(5-chloro-2-thienyl)methyl]-N',N'-dimethyl-N-2-pyridinyl-, 2-hydroxy-1,2,3-propanetricarboxylate (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6059734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-[(5-chloro-2-thienyl)methyl]-N',N'-dimethyl-N-2-pyridylethylenediamine 2-hydroxy-1,2,3-propanetricarboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.005.201
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name CHLOROTHEN CITRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0X60R85C0J
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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